3-bromotetrahydro-2H-pyran-2-one
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Overview
Description
3-Bromotetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C5H7BrO2 . It has an average mass of 179.01 Da and a monoisotopic mass of 163.983673 Da . It is a useful research chemical used in the preparation of diazole lactams as CCR1 receptor antagonists, which are useful in treating CCR1-mediated diseases .
Molecular Structure Analysis
The molecular structure of 3-bromotetrahydro-2H-pyran-2-one is represented by the SMILES stringC1CC(COC1)Br
. The InChI string is InChI=1S/C5H9BrO/c6-5-2-1-3-7-4-5/h5H,1-4H2
. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-bromotetrahydro-2H-pyran-2-one include a density of 1.5±0.1 g/cm^3, a boiling point of 178.0±33.0 °C at 760 mmHg, and a vapor pressure of 1.4±0.3 mmHg at 25°C . The compound also has an enthalpy of vaporization of 39.7±3.0 kJ/mol, a flash point of 69.2±26.5 °C, and an index of refraction of 1.492 .Scientific Research Applications
Synthesis of 2H-Pyrans
The compound “3-bromotetrahydro-2H-pyran-2-one” is a type of 2H-Pyran . 2H-Pyrans are a structural motif present in many natural products and are key intermediates in the construction of many of these structures . They are used as key intermediates in the total synthesis of (−)-daurichromenic acid and analogues .
Synthesis of Heterocyclic Compounds
3-bromoacetylcoumarin, a compound similar to “3-bromotetrahydro-2H-pyran-2-one”, has been used as the key starting material for the synthesis of pyran, pyridine, thiophene, thiazole and pyrazole derivatives .
Cytotoxicity Studies
Many of the synthesized compounds using “3-bromotetrahydro-2H-pyran-2-one” have been screened for their in vitro anticancer activity against six human cancer cell lines . Some of these derivatives showed significant cytotoxic effect .
Preparation of Diazole Lactams
“3-bromotetrahydro-2H-pyran-2-one” is used in the preparation of diazole lactams as CCR1 receptor antagonists useful in treating CCR1-mediated diseases .
Organic Synthesis Studies
2-(3-Bromopropoxy)tetrahydro-2H-pyran, a compound related to “3-bromotetrahydro-2H-pyran-2-one”, has been used in organic synthesis studies .
Generation of Latent Alcohol Functionality
The latent alcohol functionality of this bifunctional building block can be generated using aqueous acid .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromooxan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c6-4-2-1-3-8-5(4)7/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGZDTPHFDBLGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)OC1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromotetrahydro-2H-pyran-2-one | |
CAS RN |
55974-69-1 |
Source
|
Record name | 3-bromooxan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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